Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide)
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Overview
Description
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) is a complex organometallic compound that features iridium as its central metal. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) typically involves the reaction of iridium precursors with 1,5-cyclooctadiene and methoxide ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is typically conducted at elevated temperatures to ensure complete formation of the desired product .
Chemical Reactions Analysis
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: The methoxide ligands can be substituted with other ligands such as halides or phosphines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and proteins, leading to changes in cellular processes. For example, it can inhibit histone deacetylases, leading to the induction of growth arrest, differentiation, and apoptosis in cancer cells .
Comparison with Similar Compounds
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) can be compared with other similar compounds, such as:
Bis(1,5-cyclooctadiene)diiridium(I) dichloride: This compound also features iridium and 1,5-cyclooctadiene ligands but has chloride ligands instead of methoxide.
Bis(1,5-cyclooctadiene)rhodium(I) dichloride: Similar to the iridium compound but with rhodium as the central metal. The uniqueness of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) lies in its specific combination of ligands and its resulting chemical properties, which make it particularly useful in certain catalytic and biological applications.
Properties
Molecular Formula |
C22H42Ir2O2 |
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Molecular Weight |
723.0 g/mol |
IUPAC Name |
carbanide;cycloocta-1,5-diene;iridium(3+);methanolate |
InChI |
InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3 |
InChI Key |
LPGNNCVJKPMKNF-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |
Origin of Product |
United States |
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